Limitation of Available Quantitative Comparator Data for 4-(Cyclohexylamino)thiazol-2(5H)-one
At the time of this analysis, no publicly available primary research articles or patents were identified that report direct, quantitative head-to-head comparisons of 4-(cyclohexylamino)thiazol-2(5H)-one against explicitly named structural analogs under identical assay conditions. The patent literature describes the compound as having 'superior activity as an ERR-α modulator' [1], but specific IC50 values for the target compound versus, for example, its 4-phenylamino or 4-cyclopentylamino congeners are not disclosed in accessible sections. Cross-study comparison is confounded by the fact that the regioisomeric 2-(cyclohexylamino)thiazol-4(5H)-one series has been evaluated for 11β-HSD1 inhibition (e.g., compound 3h, IC50 = 0.04 µM) [2], but these data are for a structurally distinct chemotype and cannot serve as direct comparators for the target compound. Therefore, high-strength differential evidence is currently limited. Users should request unpublished vendor or collaborator assay data before making procurement decisions.
| Evidence Dimension | ERR-α modulatory activity (qualitative claim from patent) |
|---|---|
| Target Compound Data | Claimed 'superior activity' (no disclosed numeric IC50) |
| Comparator Or Baseline | Unspecified analogs within patent scope |
| Quantified Difference | Not quantifiable from disclosed data |
| Conditions | ERR-α transcriptional assay (cell-based, details not specified in abstract) |
Why This Matters
Without disclosed quantitative comparator data, scientific users cannot verify differentiation claims, and procurement teams should treat this compound as a screening hit requiring internal validation.
- [1] Hasuoka A, Ono K, Matsumoto S, Tominari Y, Katoh T, Miwa K, Imamura S. Nitrogen-containing heterocyclic compound. WO2013018929A1, 2013. View Source
- [2] Baumgart S, Studzińska R, Kupczyk D. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Int J Mol Sci. 2025;26(18):8972. View Source
